Anigorufone: A Technical Guide to its Discovery, Isolation, and Biological Significance
Anigorufone: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anigorufone is a naturally occurring phenylphenalenone, a class of polycyclic aromatic compounds recognized for their distinct pigmentation and diverse biological activities. First identified in the mid-1970s from the Australian kangaroo paw plant, Anigozanthos rufus, this molecule has since been found in other plant species where it often functions as a phytoalexin. Its discovery was a key step in characterizing the chemical constituents of the Haemodoraceae family. Anigorufone exhibits notable antimicrobial and cytotoxic properties, making it a subject of interest for natural product chemistry and drug discovery. This technical guide provides a comprehensive overview of the history of Anigorufone's discovery and isolation, detailed experimental protocols, a summary of its physicochemical and spectroscopic data, and an exploration of its biosynthetic pathway and proposed mechanisms of action.
Discovery and Natural Sources
Anigorufone is a member of the naphthalenes and benzenes.[3] It has been reported in Anigozanthos rufus, Strelitzia reginae (bird of paradise), and other organisms.[3] In plants belonging to the family Haemodoraceae, which includes the genus Anigozanthos, phenylphenalenones like Anigorufone are typically present as phytoanticipins, meaning they are constitutive defense compounds.[4] The roots and rhizomes are particularly rich in these compounds.[4] Interestingly, Anigorufone has also been isolated from the rhizomes of Musa acuminata (a species of banana), where it functions as a phytoalexin, synthesized in response to pathogen attack or stress.[4][5]
Physicochemical and Spectroscopic Data
The structural elucidation of Anigorufone was primarily achieved through spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) being pivotal.
Table 1: Physicochemical Properties of Anigorufone
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₂O₂ | [3] |
| Molecular Weight | 272.3 g/mol | [3] |
| CAS Number | 56252-32-5 | [3] |
| Physical Description | Solid | [3] |
| Melting Point | 123 - 125 °C | [3] |
| IUPAC Name | 2-hydroxy-9-phenylphenalen-1-one | [3] |
Table 2: Spectroscopic Data for Anigorufone
Table 2a: Predicted ¹³C NMR Data for a Phenylphenalenone Core (Methoxyanigorufone) [7]
| Position | Chemical Shift (δ) ppm |
| 1 | 185.0 |
| 2 | 165.0 |
| 3 | 110.0 |
| 3a | 130.0 |
| 4 | 135.0 |
| 5 | 128.0 |
| 6 | 130.0 |
| 6a | 125.0 |
| 7 | 132.0 |
| 8 | 127.0 |
| 9 | 130.0 |
| 9a | 135.0 |
| 9b | 120.0 |
| 1' | 140.0 |
| 2', 6' | 129.0 |
| 3', 5' | 128.5 |
| 4' | 129.5 |
| Note: Solvent - Acetone-d₆. These are predicted values for a related structure. |
Table 2b: ¹H NMR Spectroscopic Data for Methoxyanigorufone [7]
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-3 | 7.15 | d | 5.8 |
| H-5 | 7.64 | d | 7.5 |
| H-6 | 8.18 | d | 7.5 |
| H-7 | 8.38 | d | 8.0 |
| H-8 | 7.81 | t | 7.8 |
| H-9 | 8.44 | d | 7.5 |
| H-2', 6' | 7.65 | m | |
| H-3', 5' | 7.55 | m | |
| H-4' | 7.49 | m | |
| Note: Solvent - Acetone-d₆. |
Experimental Protocols: Isolation and Purification
The following is a generalized protocol for the isolation of phenylphenalenones, including Anigorufone, from plants of the Haemodoraceae family, based on reported methodologies.
Plant Material Preparation
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Collect fresh plant material, typically the roots and rhizomes of Anigozanthos rufus.
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Air-dry the plant material in a well-ventilated area, protected from direct sunlight.
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Grind the dried material into a fine powder using a mechanical mill.
Extraction
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Subject the powdered plant material to exhaustive solvent extraction, commonly using methanol or a chloroform/methanol mixture.
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Perform the extraction at room temperature over an extended period (e.g., 48-72 hours) with continuous stirring, or more rapidly using a Soxhlet apparatus.
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Repeat the extraction process (typically 3 times) to ensure maximum yield.
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Combine the extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude residue.
Purification
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Solvent Partitioning: Subject the crude extract to liquid-liquid partitioning to remove non-polar constituents like lipids. This typically involves partitioning between hexane and an aqueous methanol solution. Discard the hexane layer.
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Column Chromatography:
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Adsorb the concentrated polar extract onto a small amount of silica gel.
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Load the adsorbed material onto a silica gel column.
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Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity by adding ethyl acetate or methanol.
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Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
-
Further Chromatographic Separation:
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Combine fractions containing the compound of interest based on TLC analysis.
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Subject these combined fractions to further purification using Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.
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Biosynthesis of Anigorufone
The biosynthesis of Anigorufone and other 9-phenylphenalenones follows the phenylpropanoid pathway.[4] The core tricyclic phenalene structure is formed through the condensation of precursors derived from this pathway. Plant biosynthesis starting with cinnamic acid is relatively rare, with Anigorufone being one of the few identified compounds to build from it.[8]
The proposed pathway involves:
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Formation of Phenylpropanoid Precursors: The amino acid Phenylalanine is converted to Cinnamic Acid, and subsequently to p-Coumaric Acid.
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Condensation: These precursors undergo condensation to form a diarylheptanoid intermediate.
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Cyclization: This linear intermediate then undergoes an intramolecular cyclization to form the characteristic tricyclic phenalene nucleus of Anigorufone.
Biological Activities and Signaling Pathways
Phenylphenalenones as a class, including Anigorufone, exhibit a range of biological activities, with antimicrobial and cytotoxic effects being the most prominent.[4]
Antimicrobial Activity
These compounds have demonstrated activity against various bacteria and fungi.[5] The proposed mechanism for their antibacterial action involves the disruption of the bacterial cell membrane. The lipophilic nature of the phenylphenalenone backbone allows it to intercalate into the lipid bilayer of the cell membrane. This leads to increased membrane permeability and leakage of cellular contents, ultimately causing cell death.
Cytotoxic Activity
Several phenylphenalenones have shown potent cytotoxic activity against various cancer cell lines. The precise signaling pathways through which they exert these effects are still under investigation. A leading hypothesis suggests that their planar aromatic structure allows them to intercalate with DNA. This intercalation could inhibit DNA replication and transcription, ultimately inducing apoptosis (programmed cell death) in cancer cells.
Conclusion
Anigorufone stands as a significant member of the phenylphenalenone class of natural products. Since its initial discovery in Anigozanthos rufus, its identification in other plant families has highlighted its important role in plant defense mechanisms. The established protocols for its isolation and the foundational knowledge of its biosynthesis provide a solid basis for further research. While its antimicrobial and cytotoxic properties are promising, a deeper understanding of its specific molecular targets and mechanisms of action is required. Future investigations, including comprehensive bioactivity screening and detailed mechanistic studies, will be crucial for unlocking the full therapeutic potential of Anigorufone and its derivatives.
References
- 1. 2-Hydroxy-9-phenyl-1H-phenalen-1-one | 56252-32-5 [chemicalbook.com]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159) [hmdb.ca]
- 3. Anigorufone | C19H12O2 | CID 636472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Human Metabolome Database: Showing metabocard for Anigorufone (HMDB0033935) [hmdb.ca]
